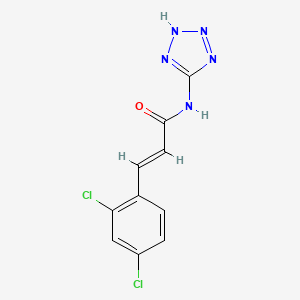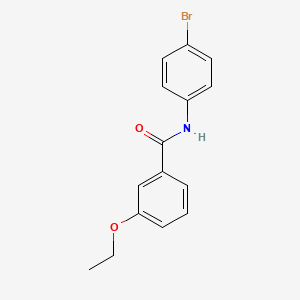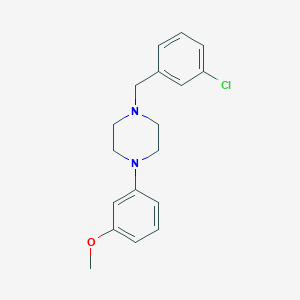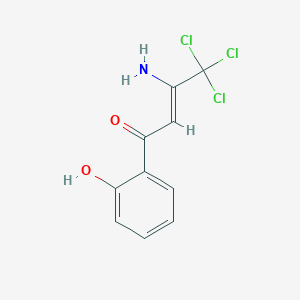
3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as DTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTA-1 is a synthetic compound that has been shown to activate the co-stimulatory receptor, glucocorticoid-induced TNFR-related protein (GITR), on T-cells. This activation has been shown to enhance the immune response against cancer cells and infectious agents.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In preclinical studies, this compound has been shown to enhance the immune response against cancer cells and infectious agents. This compound has been tested in mouse models of cancer, where it has been shown to enhance the efficacy of cancer immunotherapy. This compound has also been tested in mouse models of infectious diseases, where it has been shown to enhance the immune response against viral and bacterial infections.
Mécanisme D'action
3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide activates the co-stimulatory receptor, GITR, on T-cells. GITR is expressed on a subset of T-cells and is involved in regulating T-cell activation and function. Activation of GITR by this compound has been shown to enhance the immune response against cancer cells and infectious agents. The exact mechanism of how this compound enhances the immune response is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to enhance the immune response against cancer cells and infectious agents. In mouse models of cancer, this compound has been shown to enhance the efficacy of cancer immunotherapy. This compound has also been shown to enhance the immune response against viral and bacterial infections in mouse models. This compound has been shown to increase the production of cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to be a potent activator of GITR and has potential therapeutic applications in cancer and infectious diseases. This compound is a synthetic compound, which allows for easy production and modification. However, this compound has some limitations for lab experiments. This compound is not stable in aqueous solutions and requires the use of organic solvents for storage and experimentation. This compound also has a short half-life in vivo, which limits its therapeutic potential.
Orientations Futures
For 3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide research include optimizing the synthesis method to produce higher yields and purity, developing new formulations for improved stability and half-life, and testing this compound in clinical trials for safety and efficacy. This compound can also be used as a tool for studying the immune response and T-cell function. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and infectious diseases. This compound activates the co-stimulatory receptor, GITR, on T-cells, which enhances the immune response against cancer cells and infectious agents. This compound has shown promising results in preclinical studies, and future research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 2,4-dichlorophenyl isocyanate with 5-amino-1H-tetrazole in the presence of acryloyl chloride. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O/c11-7-3-1-6(8(12)5-7)2-4-9(18)13-10-14-16-17-15-10/h1-5H,(H2,13,14,15,16,17,18)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLOFAPDCKPHG-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)

![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)


